

4-Hydroxy-5-nitronicotinic Acid: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1322084*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

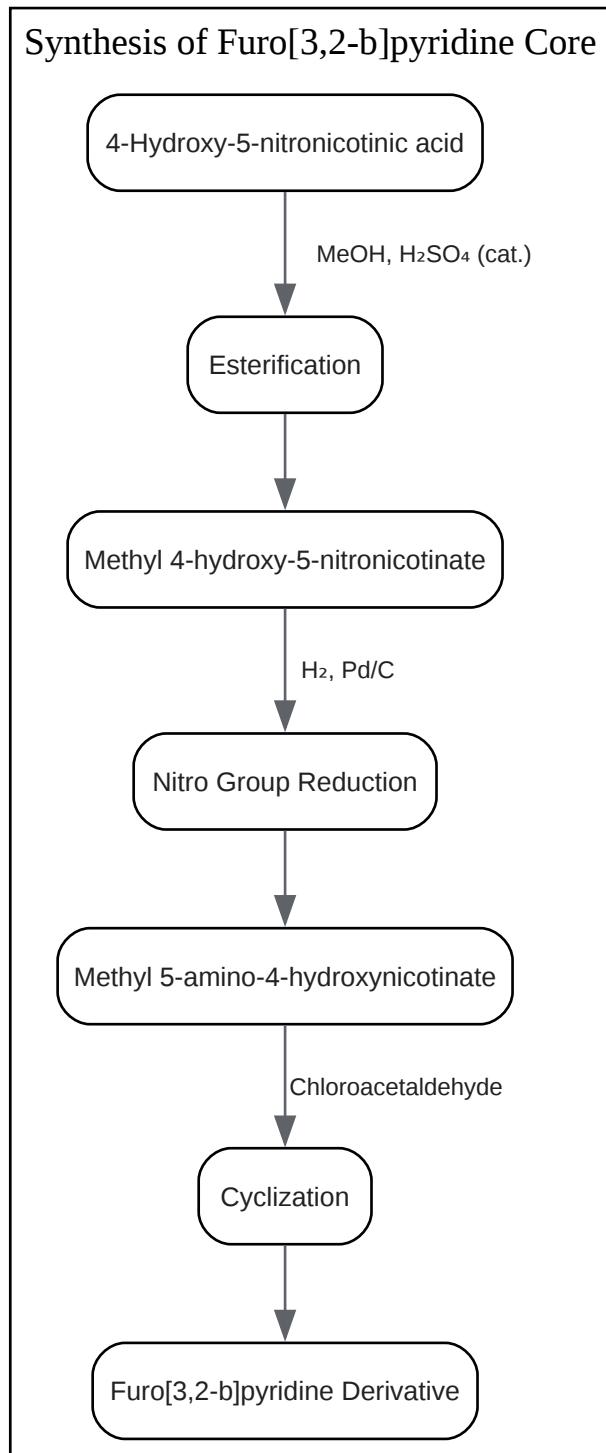
4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular scaffolds and the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents.

While the isomeric 6-hydroxy-5-nitronicotinic acid has seen broader application, **4-hydroxy-5-nitronicotinic acid** presents an alternative substitution pattern that can lead to compounds with distinct pharmacological profiles. The strategic placement of the hydroxyl and nitro groups can influence the electronic properties and three-dimensional structure of resulting molecules, potentially leading to enhanced binding affinity for biological targets and improved pharmacokinetic properties.

This document provides an overview of the properties of **4-Hydroxy-5-nitronicotinic acid** and outlines a hypothetical, yet chemically sound, application in the synthesis of a potential kinase inhibitor, demonstrating its utility as a pharmaceutical intermediate.

Physicochemical Properties of 4-Hydroxy-5-nitronicotinic Acid

A summary of the key physicochemical properties of **4-Hydroxy-5-nitronicotinic acid** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.


Property	Value	Reference
CAS Number	911461-03-5	[1] [2]
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[1] [2]
Molecular Weight	184.11 g/mol	[1]
IUPAC Name	4-Hydroxy-5-nitropyridine-3-carboxylic acid	[1]
Synonyms	5-nitro-4-oxo-1H-pyridine-3-carboxylic acid	[1]
Appearance	Solid (predicted)	
Purity	Commercially available up to 95%	[3]

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Furo[3,2-b]pyridine Kinase Inhibitor

The following section details a prospective application of **4-Hydroxy-5-nitronicotinic acid** in the synthesis of a furo[3,2-b]pyridine derivative. Furo[3,2-b]pyridines are a class of heterocyclic compounds that have been explored as scaffolds for various therapeutic agents, including kinase inhibitors. The proposed synthetic pathway leverages the functionalities of **4-Hydroxy-5-nitronicotinic acid** to construct this core structure.

Synthetic Workflow

The overall workflow for the synthesis of the target furo[3,2-b]pyridine is depicted below. This multi-step process begins with the esterification of **4-Hydroxy-5-nitronicotinic acid**, followed by reduction of the nitro group, and subsequent cyclization to form the fused ring system.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a furo[3,2-b]pyridine derivative.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the synthesis of the furo[3,2-b]pyridine derivative.

Step 1: Esterification of **4-Hydroxy-5-nitronicotinic Acid**

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

- Materials:
 - **4-Hydroxy-5-nitronicotinic acid** (1.0 eq)
 - Methanol (20 vol)
 - Concentrated Sulfuric Acid (0.1 eq)
- Procedure:
 - Suspend **4-Hydroxy-5-nitronicotinic acid** in methanol in a round-bottom flask equipped with a reflux condenser.
 - Carefully add concentrated sulfuric acid to the suspension.
 - Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
 - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with ethyl acetate (3 x 15 vol).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel.
- Expected Outcome: Methyl 4-hydroxy-5-nitronicotinate as a solid.

Step 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amino group, a crucial step for subsequent cyclization.

- Materials:
 - Methyl 4-hydroxy-5-nitronicotinate (1.0 eq)
 - Palladium on Carbon (10% w/w, 0.05 eq)
 - Methanol (20 vol)
 - Hydrogen gas
- Procedure:
 - Dissolve methyl 4-hydroxy-5-nitronicotinate in methanol in a hydrogenation vessel.
 - Carefully add palladium on carbon to the solution.
 - Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- Expected Outcome: Methyl 5-amino-4-hydroxynicotinate, which may be used in the next step without further purification.

Step 3: Cyclization to Form the Euro[3,2-b]pyridine Core

This protocol describes the construction of the fused furan ring.

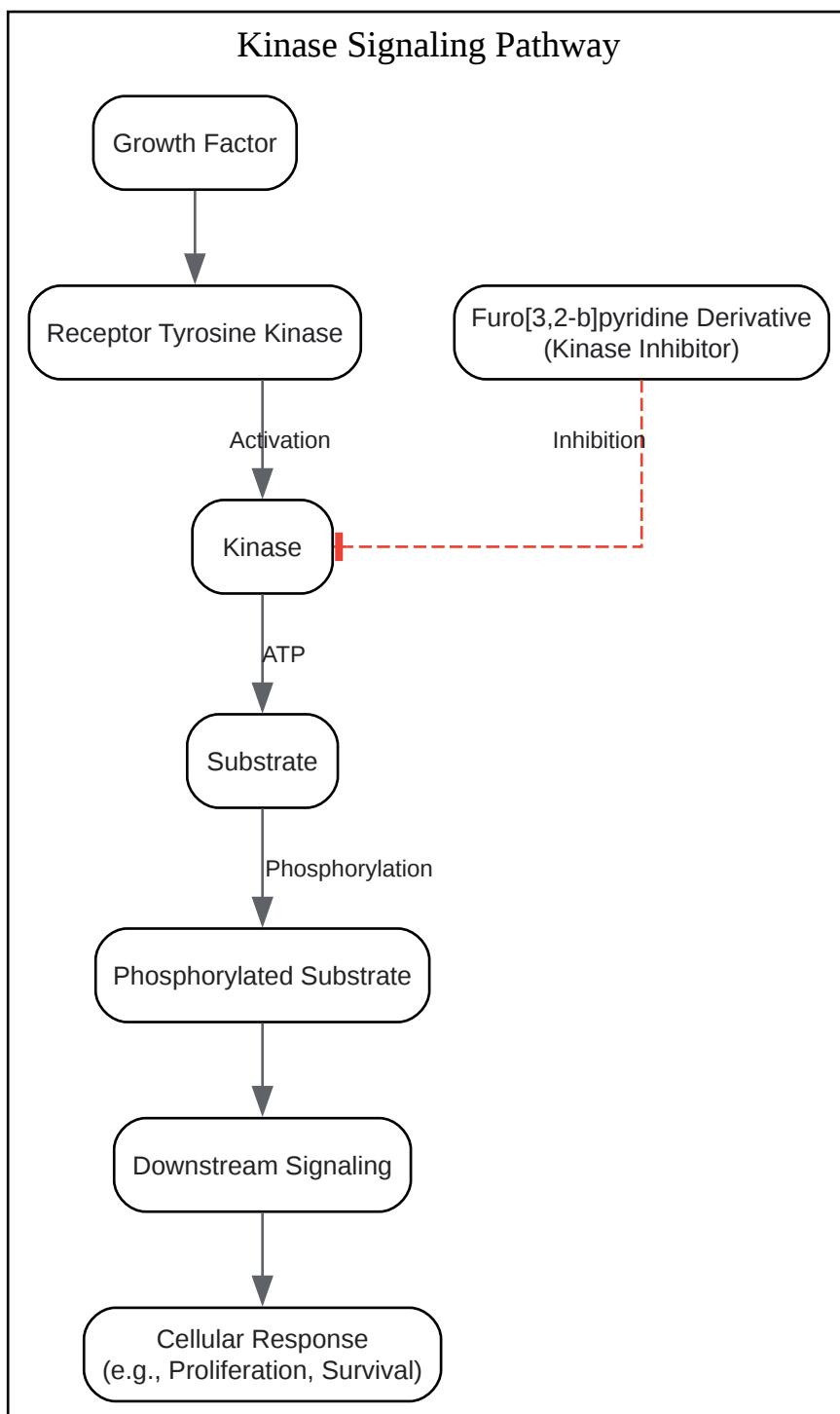
- Materials:

- Methyl 5-amino-4-hydroxynicotinate (1.0 eq)
- Chloroacetaldehyde (50% aqueous solution, 1.2 eq)
- Ethanol (15 vol)
- Sodium acetate (2.0 eq)

- Procedure:

- Dissolve methyl 5-amino-4-hydroxynicotinate and sodium acetate in ethanol in a round-bottom flask.
- Add chloroacetaldehyde dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
- Cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

- Expected Outcome: The corresponding furo[3,2-b]pyridine derivative.


Quantitative Data (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the described synthetic sequence.

Step	Product	Starting Material	Yield (%)	Purity (%) (by HPLC)
1	Methyl 4-hydroxy-5-nitronicotinate	4-Hydroxy-5-nitronicotinic acid	85-95	>98
2	Methyl 5-amino-4-hydroxynicotinate	Methyl 4-hydroxy-5-nitronicotinate	90-98	>95
3	Furo[3,2-b]pyridine Derivative	Methyl 5-amino-4-hydroxynicotinate	60-75	>99

Potential Signaling Pathway Involvement

The synthesized furo[3,2-b]pyridine core is a known scaffold in kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The hypothetical furo[3,2-b]pyridine derivative synthesized from **4-Hydroxy-5-nitronicotinic acid** could potentially inhibit a specific kinase, thereby modulating a disease-relevant signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of a kinase signaling pathway.

Disclaimer: The provided synthetic protocols and biological applications are hypothetical and intended for illustrative purposes to demonstrate the potential of **4-Hydroxy-5-nitronicotinic acid** as a pharmaceutical intermediate. Actual experimental conditions and outcomes may vary. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 911461-03-5|4-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 2. CN101845052B - Nitrogen-containing heterocyclic ring thienopyridine ketone derivative, preparation method and application thereof - Google Patents [patents.google.com]
- 3. Heterocyclic Building Blocks for Pharmaceuticals (789) [myskinrecipes.com]
- To cite this document: BenchChem. [4-Hydroxy-5-nitronicotinic Acid: A Versatile Intermediate for Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322084#use-of-4-hydroxy-5-nitronicotinic-acid-as-a-pharmaceutical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com